molecular formula C17H13ClN2OS B2965217 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime CAS No. 478065-54-2

2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime

Cat. No.: B2965217
CAS No.: 478065-54-2
M. Wt: 328.81
InChI Key: ZMFUNBANYCYMOW-VXLYETTFSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime is an organic compound that features a quinoline core structure substituted with a chlorobenzyl sulfanyl group and an oxime functional group

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or viral infections.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.

    Biological Studies: It can be used as a probe to study biological pathways involving quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorobenzyl Sulfanyl Group: The chlorobenzyl sulfanyl group can be introduced via a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the quinoline core.

    Formation of the Oxime Group: The final step involves the reaction of the aldehyde group on the quinoline core with hydroxylamine to form the oxime.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime
  • 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime

Uniqueness

2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorobenzyl sulfanyl group and the oxime functional group provides distinct properties compared to other quinoline derivatives.

Properties

IUPAC Name

(NE)-N-[[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-15-7-5-12(6-8-15)11-22-17-14(10-19-21)9-13-3-1-2-4-16(13)20-17/h1-10,21H,11H2/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFUNBANYCYMOW-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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